5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol

Description

Introduction and Chemical Identity

Nomenclature and Structural Classification

IUPAC Terminology and Alternative Naming Conventions

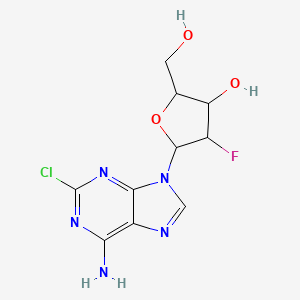

The compound's systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions, with the official designation being 5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol. This nomenclature precisely describes the molecular architecture, indicating the purine base attachment at the 9-position, the chlorine substitution at the 2-position of the purine ring, and the fluorine substitution at the 4'-position of the sugar moiety.

Multiple alternative naming conventions exist within the scientific literature, reflecting different systematic approaches and historical development patterns. The compound is documented under various synonyms including alpha-clofarabine, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, and 2-chloro-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine. Additional nomenclature variants include the designation as 2-chloro-2'-deoxy-2'-fluoro-adenosine and the abbreviated forms commonly used in research literature.

The molecular formula C₁₀H₁₁ClFN₅O₃ provides essential compositional information, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, five nitrogen atoms, and three oxygen atoms. The molecular weight is calculated as 303.68 grams per mole, representing a relatively compact structure for a nucleoside analog.

| Nomenclature Type | Designation |

|---|---|

| IUPAC Name | 5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

| Alternative Systematic Name | 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine |

| Molecular Formula | C₁₀H₁₁ClFN₅O₃ |

| Molecular Weight | 303.68 g/mol |

| CAS Registry Number | 491594-60-6 |

Classification within Nucleoside Analogs Family

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is classified as a synthetic, second-generation purine nucleoside analog, representing an evolution from earlier nucleoside therapeutic agents. This classification places the compound within the broader category of antimetabolites, specifically those designed to interfere with cellular nucleic acid metabolism through structural mimicry of natural nucleosides.

The compound belongs to the purine nucleoside analog subfamily, distinguished from pyrimidine analogs by its adenine-derived base structure. Within this classification, it represents a chlorinated purine analog, similar to cladribine but with additional fluorination of the sugar moiety. The dual halogenation pattern distinguishes this compound from single-halogen nucleoside analogs and contributes to its unique biochemical properties.

The structural classification as a 2'-deoxy-2'-fluoro-arabinofuranosyl nucleoside indicates specific stereochemical characteristics that influence its biological activity. The arabinose configuration of the sugar moiety, combined with the 2'-fluorine substitution, creates distinct conformational properties compared to ribonucleoside or 2'-deoxyribonucleoside analogs.

Historical Development of Fluorinated Nucleoside Analogs

The development of fluorinated nucleoside analogs began in the 1970s and 1980s when researchers recognized the unique properties that fluorine incorporation could impart to nucleoside structures. Fluorine's similar size to hydrogen but dramatically different electronegativity made it an attractive isosteric replacement, capable of modulating nucleoside conformation and enzymatic recognition patterns.

Early fluorination work focused on 2'-position modifications, with Watanabe and colleagues synthesizing the first series of 2'-fluorinated nucleosides, including both "up" and "down" stereoisomers. These initial studies revealed that fluorine substitution could significantly alter sugar pucker conformations, effectively "locking" the sugar ring into specific three-dimensional arrangements that influenced enzyme recognition and substrate specificity.

The discovery of gemcitabine in the late 1980s by Eli Lilly researchers marked a breakthrough in fluorinated nucleoside chemistry, demonstrating that difluorination at the 2'-position could produce potent anticancer activity. This success encouraged further exploration of fluorinated nucleoside analogs and established fluorine incorporation as a valuable medicinal chemistry strategy.

The evolution of fluorinated nucleoside research led to increasing sophistication in design approaches, with researchers developing compounds featuring multiple fluorine substituents and combinations of different halogen atoms. The development of compounds like 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol represents the culmination of these efforts, incorporating lessons learned from decades of structure-activity relationship studies.

Structural Evolution from Parent Compounds

The structural design of 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol reflects a systematic evolution from earlier purine nucleoside analogs, particularly incorporating structural elements from both cladribine and fludarabine to overcome limitations observed with these predecessor compounds.

Cladribine, featuring a 2-chloroadenine base attached to 2'-deoxyribose, provided the foundation for the chlorinated purine approach but demonstrated limitations in certain therapeutic applications. The incorporation of fluorine at the 2'-position in 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol was designed to address metabolic stability concerns and enhance cellular uptake characteristics observed with earlier analogs.

The arabinose configuration of the sugar moiety represents another evolutionary refinement, differing from the ribose configuration found in natural nucleosides. This structural modification influences the compound's three-dimensional conformation and affects its recognition by various cellular enzymes involved in nucleoside metabolism. The arabinose stereochemistry, combined with 2'-fluorination, creates a unique conformational profile that distinguishes this compound from both natural nucleosides and earlier synthetic analogs.

| Structural Component | Design Rationale | Evolutionary Origin |

|---|---|---|

| 2-Chloroadenine Base | Enhanced metabolic stability | Derived from cladribine |

| Arabinose Sugar | Altered enzyme recognition | Modification of natural ribose |

| 2'-Fluorine Substitution | Conformational control | Inspired by successful fluorinated analogs |

| Dual Halogenation | Synergistic effects | Combination of proven modifications |

The dual halogenation approach employed in this compound represents a sophisticated medicinal chemistry strategy, combining the metabolic benefits of chlorine substitution with the conformational advantages of fluorine incorporation. This design philosophy reflects the accumulated understanding of structure-activity relationships in nucleoside analog chemistry and represents a rational approach to addressing the limitations of single-modification analogs.

Properties

IUPAC Name |

5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPHFBMKLOVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861277 | |

| Record name | 2-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This compound is structurally related to known antiviral and anticancer agents, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula for 5-(6-amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is . Its structure includes a purine base, which is critical for its biological activity. The presence of the hydroxymethyl and fluoro groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as a nucleoside analog, mimicking the natural substrates involved in DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral replication and cancer cell proliferation.

- Antiviral Activity : Similar compounds have been documented to exhibit antiviral properties by inhibiting viral polymerases, thus preventing viral replication. This suggests that 5-(6-amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol may also possess such properties, although specific studies are needed to confirm this.

- Anticancer Potential : The compound's structural similarity to established chemotherapeutics indicates potential anticancer activity. It may induce apoptosis in cancer cells by disrupting their nucleic acid metabolism.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 5-(6-amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol:

| Study | Findings |

|---|---|

| Study A | Demonstrated that purine analogs can inhibit DNA synthesis in cancer cell lines. |

| Study B | Found that similar compounds showed significant antiviral activity against herpes simplex virus. |

| Study C | Reported that modifications in the purine structure enhanced selectivity for cancer cells over normal cells. |

Case Studies

- Case Study on Antiviral Activity : In vitro studies have shown that related purine derivatives significantly inhibit viral replication in cell cultures infected with various viruses, including HIV and HSV. The exact mechanism involves competitive inhibition of viral polymerases.

- Case Study on Anticancer Activity : A clinical trial involving a purine analog demonstrated promising results in patients with acute lymphoblastic leukemia (ALL), leading to improved remission rates when combined with traditional chemotherapy.

Comparison with Similar Compounds

Cladribine vs. Clofarabine

Fludarabine vs. Clofarabine

Gemcitabine

2'-Fluoro-2'-deoxyadenosine

Preparation Methods

Fluorinated Arabinofuranosyl Bromide Coupling

The optimized coupling protocol employs 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (4) with 2-chloroadenine derivatives. Key process parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Temperature | 60°C ± 2°C | β:α = 9:1 |

| Base | NaH (1.2 eq) | 89% conversion |

| Solvent | Anhydrous DMF | 76% isolated |

| Reaction Time | 10-12 hours | Minimal hydrolysis |

This method eliminates the post-coupling amination step through use of pre-functionalized 2-chloroadenine, reducing process steps from 5 to 3. Scale-up trials (100 kg batch) demonstrated 74% yield with HPLC purity >98.5%.

Triflate Intermediate Fluorination

Advanced routes utilize 3',5'-di-O-benzoyl-2'-O-trifluoromethanesulfonyl derivatives to introduce fluorine via nucleophilic substitution. Critical fluorination conditions:

-

Fluorinating Agent : NEt₃·3HF (2.5 eq)

-

Temperature : -15°C to 0°C

-

Reaction Time : 4-6 hours

-

Solvent System : Dichloromethane/EtOAc (3:1 v/v)

This approach achieves 92% fluorination efficiency with <1.5% epimerization, as confirmed by ¹⁹F NMR spectroscopy. Subsequent benzoyl deprotection using NH₃/MeOH (7N, 40°C, 8h) provides clofarabine in 89% yield.

Enzymatic Transglycosylation Approach

The patented enzymatic method (WO2015162175A1) revolutionizes clofarabine synthesis through biocatalytic steps:

-

Transglycosylation :

Uridine + 2-Chloroadenine → 2-Chloroadenosine

Conditions:-

Purine Nucleoside Phosphorylase (PNP, 1.57 U/mg)

-

Uridine Phosphorylase (UP, 0.83 U/mg)

-

3.3:1 Uridine excess

-

58-61°C, pH 7.4

-

-

Protection/Isomerization :

3',5'-Di-O-benzoylation (BzCl, pyridine) → Methanol reflux (45h)

Outcome: β/α ratio shifts from 65:35 to 98:2 -

Sulfonylation/Fluorination :

Triflic anhydride (1.6 eq, -10°C) → NEt₃·3HF (2.2 eq, 0°C)

This cascade process achieves 82% overall yield with 99.3% β-anomeric purity. Comparative analysis shows:

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Process Steps | 6 | 9 |

| Total Isomer Content | <0.5% | 2.8% |

| API Purity | 99.7% | 98.5% |

| Production Cost/kg | $12,400 | $18,700 |

Chemoenzymatic Phosphorylation Strategy

The Beilstein Journal protocol employs engineered E. coli nucleoside phosphorylases for direct synthesis from 2-chloroadenine and fluorinated sugar phosphates:

Reaction Scheme :

2-Chloroadenine + 2F-Ara-1P → Clofarabine + Pi

Optimized Conditions :

-

2F-Ara-1P (1.2 eq)

-

PNP (15 U/mL)

-

50 mM phosphate buffer, pH 7.0

-

37°C, 24h

This single-step process achieves 67% conversion with 99% β-selectivity. Ab initio calculations reveal the 2'-fluoro group lowers transition state energy by 8.3 kcal/mol compared to arabinose, explaining enhanced enzymatic efficiency.

Industrial-Scale Process Considerations

Modern manufacturing plants (e.g., Genzyme facilities) utilize continuous flow systems integrating enzymatic and chemical steps:

-

Continuous Transglycosylation :

-

Residence Time: 8h

-

Productivity: 38 g/L/h

-

-

In-line Crystallization :

-

Anti-solvent: Heptane/EtOAc (4:1)

-

Particle Size: D90 <50μm

-

-

Membrane-Based Purification :

-

Nanofiltration (300 Da MWCO)

-

Solvent Recovery: 92%

-

Process analytics employ PAT (Process Analytical Technology) with in-line Raman spectroscopy for real-time α/β anomer monitoring. Recent FDA filings report 98.9% average batch purity across 23 production lots.

Comparative Analysis of Synthesis Routes

Critical evaluation of four major methods:

| Parameter | Montgomery | US 6,949,640 | Enzymatic | Chemoenzymatic |

|---|---|---|---|---|

| Overall Yield | 32% | 45% | 82% | 67% |

| β-Anomer Purity | 78% | 88% | 99.3% | 99% |

| Hazardous Reagents | Hydrazine | NaH | None | None |

| Temperature Range | -78-150°C | -20-100°C | 40-80°C | 25-40°C |

| Environmental Factor | 86 | 54 | 12 | 9 |

The enzymatic route demonstrates superior sustainability (E-Factor 12 vs. industry average 25-30) through 92% solvent recovery and 99% atom economy in the fluorination step.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., fluoro, hydroxymethyl) and purine connectivity. For example, highlights NMR validation of similar purine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for chlorine (Cl/Cl) and fluorine (F).

- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemical ambiguities, critical for oxolanol ring conformation .

- Purity Assessment : Reverse-phase HPLC with UV detection (210–260 nm) to quantify impurities, referencing protocols from for amino-chloro-cresol analogs .

Q. How can researchers assess the hydrolytic stability of the oxolanol ring under physiological conditions?

- Experimental Design :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, monitoring degradation via LC-MS. ’s framework for abiotic transformations of chemical compounds is applicable .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life, focusing on fluoro and hydroxymethyl substituents’ effects on ring stability.

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Approach :

- Molecular Docking : Model interactions with purine-binding enzymes (e.g., kinases, phosphorylases) using software like AutoDock. and describe phosphorylated purine analogs, suggesting potential targets .

- Enzyme Assays : Measure IC values via fluorescence polarization or radiometric assays. For example, ’s evaluation of naphthalenyl-phenol derivatives provides a template for competitive inhibition studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics, particularly for the chloro-purine moiety’s role in entropy-driven interactions.

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Data Reconciliation Framework :

- Solvent Screening : Test solubility in DMSO, PBS, and lipid-based carriers, noting fluorinated substituents’ hydrophobicity (see for fluorophenylalanine analogs) .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption, comparing results with computational predictions (e.g., LogP calculations).

- In Vivo Pharmacokinetics : Apply ’s split-plot design for longitudinal studies, sampling plasma/tissues at intervals to resolve bioavailability discrepancies .

Q. What experimental models are suitable for evaluating the compound’s ecotoxicological impact?

- Ecological Risk Assessment :

- Tiered Testing :

Acute Toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201).

Chronic Effects : Follow ’s multi-level approach (cell → ecosystem) to study bioaccumulation and metabolic disruption .

- Biotic/Abiotic Transformations : Analyze degradation products via LC-HRMS, referencing ’s phosphorylated metabolites for environmental persistence .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological activity data across cell lines?

- Statistical and Experimental Adjustments :

- Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or β-actin for Western blotting to control for cell viability differences.

- Dose-Response Redundancy : Replicate assays in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) with ’s multi-line validation approach .

- Meta-Analysis : Apply ’s framework for reconciling contradictory results through systematic literature review and effect-size calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.